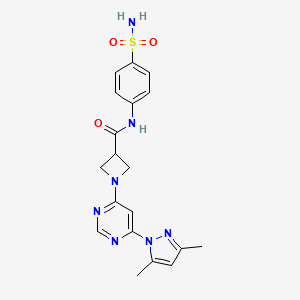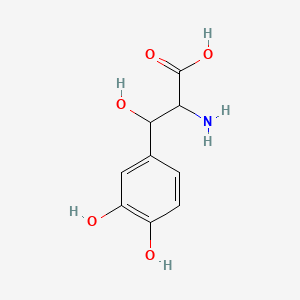![molecular formula C15H20N2O2 B2922519 1-{2',3',4',5'-tetrahydrospiro[oxane-4,1'-pyrrolo[1,2-a][1,4]diazepine]-2'-yl}prop-2-en-1-one CAS No. 2361642-89-7](/img/structure/B2922519.png)
1-{2',3',4',5'-tetrahydrospiro[oxane-4,1'-pyrrolo[1,2-a][1,4]diazepine]-2'-yl}prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2’,3’,4’,5’-tetrahydrospiro[oxane-4,1’-pyrrolo[1,2-a][1,4]diazepine]-2’-yl}prop-2-en-1-one is a versatile small molecule scaffold It is characterized by its unique spirocyclic structure, which includes an oxane ring fused to a pyrrolo[1,2-a][1,4]diazepine system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2’,3’,4’,5’-tetrahydrospiro[oxane-4,1’-pyrrolo[1,2-a][1,4]diazepine]-2’-yl}prop-2-en-1-one typically involves a multi-step process. One common approach includes:
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, resulting in the formation of 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to produce N-propargylenaminones.
Intramolecular cyclization: This final step involves the cyclization of the prepared propargylic derivatives, catalyzed by Cs₂CO₃/DMSO, to achieve the desired spirocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Análisis De Reacciones Químicas
Types of Reactions
1-{2’,3’,4’,5’-tetrahydrospiro[oxane-4,1’-pyrrolo[1,2-a][1,4]diazepine]-2’-yl}prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-{2’,3’,4’,5’-tetrahydrospiro[oxane-4,1’-pyrrolo[1,2-a][1,4]diazepine]-2’-yl}prop-2-en-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and interactions.
Medicine: It has potential therapeutic applications, including drug development.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-{2’,3’,4’,5’-tetrahydrospiro[oxane-4,1’-pyrrolo[1,2-a][1,4]diazepine]-2’-yl}prop-2-en-1-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
1-{2’,3’,4’,5’-tetrahydrospiro[oxane-4,1’-pyrrolo[1,2-a][1,4]diazepine]-2’-yl}prop-2-en-1-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
1-spiro[4,5-dihydro-3H-pyrrolo[1,2-a][1,4]diazepine-1,4'-oxane]-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-2-14(18)17-10-4-9-16-8-3-5-13(16)15(17)6-11-19-12-7-15/h2-3,5,8H,1,4,6-7,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYAYHJLIKIPFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCN2C=CC=C2C13CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-carbamoylphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide](/img/structure/B2922441.png)
![N-{[5-(2-methyl-1,3-thiazol-4-yl)furan-2-yl]methyl}prop-2-enamide](/img/structure/B2922442.png)
![2-(4-chlorophenyl)-4-[(2,4-dimethoxyanilino)methylene]-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2922443.png)
![6-(2,4-dimethylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B2922449.png)
![6-(4-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane-1-carbonyl)-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2922451.png)
![N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,3,4-trimethoxybenzamide](/img/structure/B2922452.png)

![3-Methyl-6-{4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-dien-11-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B2922454.png)

![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide](/img/structure/B2922456.png)
![3-(4-ethoxyphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2922457.png)
![(E)-ethyl 2-(4-amino-4-oxobut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2922458.png)

